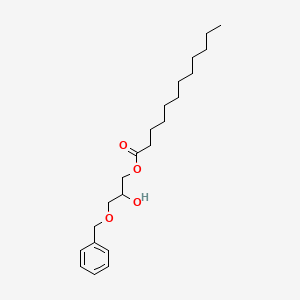![molecular formula C14H14ClNO3 B14289922 1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride CAS No. 138416-82-7](/img/structure/B14289922.png)
1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride is a chemical compound that features a pyridinium ion with a benzyloxycarbonyl group and a methyl group attached to the nitrogen atom
Métodos De Preparación
The synthesis of 1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzyloxycarbonyl chloride and 2-methylpyridine.
Reaction Conditions: The benzyloxycarbonyl chloride is reacted with 2-methylpyridine in the presence of a base such as triethylamine to form the desired product.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different substituted products.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group or a reactive site for further modifications. The pyridinium ion can interact with negatively charged sites on proteins or nucleic acids, influencing their function and activity.
Comparación Con Compuestos Similares
Similar compounds to 1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride include:
1-{[(Benzyloxy)carbonyl]oxy}-pyridin-1-ium chloride: Lacks the methyl group on the pyridine ring.
1-{[(Benzyloxy)carbonyl]oxy}-2-ethylpyridin-1-ium chloride: Contains an ethyl group instead of a methyl group.
1-{[(Benzyloxy)carbonyl]oxy}-3-methylpyridin-1-ium chloride: The methyl group is positioned at the 3-position of the pyridine ring.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
138416-82-7 |
|---|---|
Fórmula molecular |
C14H14ClNO3 |
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
benzyl (2-methylpyridin-1-ium-1-yl) carbonate;chloride |
InChI |
InChI=1S/C14H14NO3.ClH/c1-12-7-5-6-10-15(12)18-14(16)17-11-13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ZJVVQJNDCGYWPW-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=[N+]1OC(=O)OCC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


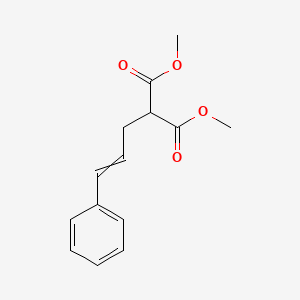

![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
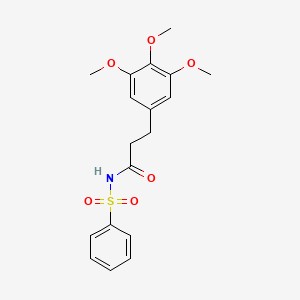
![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
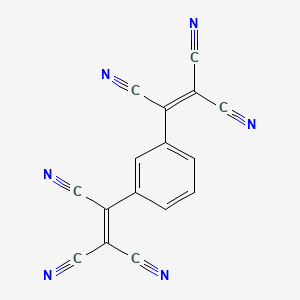

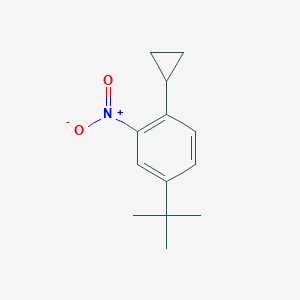

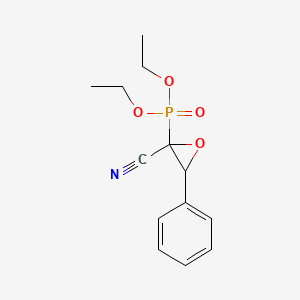
![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
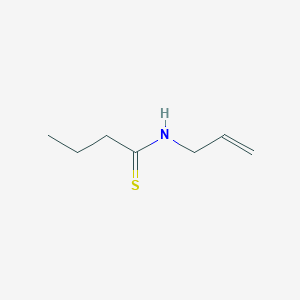
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
